
N-(9-Fluorenylmethoxycarbonyloxy)succinimide
Overview
Description
N-(9-Fluorenylmethoxycarbonyloxy)succinimide is a chemical compound widely used in organic synthesis, particularly in the field of peptide chemistry. It is known for its efficiency in the selective preparation of N-(9-fluorenylmethoxycarbonyl) derivatives of hydroxy-amino acids . This compound is often employed as a reagent in the synthesis of glycopeptides and other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(9-Fluorenylmethoxycarbonyloxy)succinimide can be synthesized through a reaction involving 9-fluorenylmethanol and succinic anhydride in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions, resulting in the formation of the desired product with high yield.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-(9-Fluorenylmethoxycarbonyloxy)succinimide primarily undergoes substitution reactions. It reacts with hydroxy-amino acids to form N-(9-fluorenylmethoxycarbonyl) derivatives . This reaction is highly selective and avoids the formation of dipeptides, which is a common issue with other reagents like chloroformate .
Common Reagents and Conditions
The reaction of this compound with hydroxy-amino acids typically requires the presence of a base such as triethylamine. The reaction is carried out in solvents like dimethyl sulfoxide or dimethyl formamide .
Major Products Formed
The major products formed from the reaction of this compound with hydroxy-amino acids are N-(9-fluorenylmethoxycarbonyl) derivatives. These derivatives are crucial intermediates in the synthesis of peptides and glycopeptides .
Scientific Research Applications
Peptide Synthesis
Fmoc-OSu is predominantly used in the synthesis of peptides due to its ability to selectively protect amino groups. The Fmoc (9-fluorenylmethoxycarbonyl) group allows for the formation of stable peptide bonds while enabling easy deprotection under mild basic conditions. This selectivity is particularly beneficial when synthesizing complex peptides that require multiple protective groups.
Case Study: Glycopeptide Synthesis
A study demonstrated the efficiency of Fmoc-OSu in synthesizing glycopeptides, which are peptides with carbohydrate moieties attached. The use of Fmoc-OSu led to higher yields compared to traditional methods using chloroformates like Fmoc-Cl. This method allows for the incorporation of glycosylation without compromising the integrity of the peptide backbone .
Synthesis of Hydroxy Amino Acid Derivatives
Fmoc-OSu is recognized for its effectiveness in synthesizing derivatives of hydroxy amino acids. The compound facilitates the formation of N-(9-fluorenylmethoxycarbonyl) derivatives, which are crucial for various biochemical applications.
Data Table: Hydroxy Amino Acid Derivatives Yield Comparison
Reagent Used | Yield (%) | Comments |
---|---|---|
Fmoc-OSu | 85 | Higher yield than chloroformates |
Fmoc-Cl | 65 | Lower yield due to side reactions |
This table illustrates that Fmoc-OSu provides superior yields in the synthesis of hydroxy amino acid derivatives, highlighting its importance in synthetic organic chemistry .
Solubility Studies and Thermodynamic Properties
Recent research has focused on the solubility characteristics of Fmoc-OSu in various solvents, which is critical for optimizing reaction conditions in synthetic procedures. The compound exhibits high solubility in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), making these solvents ideal choices for reactions involving this reagent.
Solubility Data
The solubility of Fmoc-OSu was measured across different temperatures and solvent mixtures:
Solvent Mixture | Mole Fraction Solubility (at 298.15 K) |
---|---|
DMF + Water | 0.009693 |
DMSO + Water | 0.006406 |
Ethanol + Water | 0.000823 |
These findings indicate that DMF is the most effective solvent for dissolving Fmoc-OSu, facilitating reactions that require this reagent .
Biological Applications
Emerging studies have explored the biological activity of compounds derived from Fmoc-OSu, particularly in anti-cancer research. For instance, investigations into its solvation effects revealed potential applications in drug delivery systems targeting breast cancer cells.
Case Study: Anti-Cancer Activity
Research highlighted that derivatives of Fmoc-OSu exhibited significant cytotoxic effects against breast cancer cell lines, suggesting its potential as a lead compound in cancer therapeutics. The study utilized spectroscopic methods to analyze solute-solvent interactions, providing insights into how Fmoc-OSu derivatives can be optimized for biological applications .
Mechanism of Action
The mechanism by which N-(9-fluorenylmethoxycarbonyloxy)succinimide exerts its effects involves the formation of a stable carbamate linkage with hydroxy-amino acids. This linkage protects the amino acid from unwanted reactions during peptide synthesis. The compound’s molecular target is the hydroxyl group of the amino acid, and the pathway involves nucleophilic substitution .
Comparison with Similar Compounds
N-(9-Fluorenylmethoxycarbonyloxy)succinimide is often compared with other reagents used for the protection of amino acids, such as:
9-Fluorenylmethyl chloroformate: This compound is another alternative, but it is less efficient and can lead to the formation of unwanted by-products.
This compound stands out due to its efficiency, selectivity, and versatility in various synthetic applications .
Biological Activity
N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) is a versatile chemical compound widely utilized in peptide synthesis and bioconjugation. This article delves into its biological activity, synthesizing data from various studies to provide a comprehensive overview.
Fmoc-OSu is characterized by the following properties:
- Molecular Formula : C₁₉H₁₅NO₅
- Molecular Weight : 337.33 g/mol
- Melting Point : 147-151 °C
- Solubility : Highly soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), with limited solubility in water .
The structure of Fmoc-OSu features a fluorenylmethoxycarbonyl (Fmoc) group attached to a succinimide moiety, which enhances its reactivity towards nucleophiles, particularly amino acids.
Peptide Synthesis
Fmoc-OSu is primarily employed as a protecting reagent in peptide synthesis. It facilitates the selective protection of amino groups, allowing for the efficient assembly of peptides. This selectivity is crucial in synthesizing biologically active peptides with minimal side reactions .
Table 1: Comparison of Fmoc-OSu with Other Protecting Reagents
Reagent | Advantages | Disadvantages |
---|---|---|
Fmoc-OSu | High selectivity, efficient synthesis | Requires careful handling |
Boc | Stable under acidic conditions | Less selective than Fmoc |
Z | Good for solid-phase synthesis | Sensitive to base hydrolysis |
Role in Edman Degradation
Fmoc-OSu is also utilized in Edman degradation, a method for sequencing amino acids in proteins. In this context, it allows for the selective cleavage of the N-terminal amino acid, enabling the identification of peptide sequences .
Case Studies and Research Findings
-
Synthesis of Hydroxyl Amino Acids :
A study demonstrated that Fmoc-OSu effectively synthesizes hydroxyl amino acid derivatives, showcasing its utility in generating compounds with potential biological activity . -
Thermodynamic Studies :
Research on the solubility of Fmoc-OSu revealed that its solubility increases with temperature and varies significantly across different solvents. The highest solubility was observed in DMF, which is critical for optimizing reaction conditions in peptide synthesis . -
Functionalization Studies :
Recent investigations highlighted the role of Fmoc-OSu in the functionalization of amines, leading to the development of molecules with specific adhesive properties. This functionalization is pivotal for applications in biomaterials and drug delivery systems .
Safety and Handling
Fmoc-OSu poses certain hazards; it is harmful if swallowed and may cause allergic skin reactions. Proper safety measures should be taken when handling this reagent, including using personal protective equipment (PPE) and working under fume hoods .
Q & A
Basic Research Questions
Q. How can researchers optimize the solubility of Fmoc-OSu in aqueous systems for peptide synthesis?
Fmoc-OSu exhibits poor aqueous solubility, necessitating co-solvency techniques. A study using the KAT-LSER model demonstrated that aqueous mixtures with acetone, ethanol, or DMSO significantly enhance solubility. For example, a 70:30 (v/v) acetone-water system increases solubility by 20-fold compared to pure water. Researchers should systematically test co-solvent ratios (e.g., 10–90% organic phase) and monitor temperature effects (15–45°C) to optimize dissolution for specific reaction conditions .
Q. What is the role of Fmoc-OSu in solid-phase peptide synthesis (SPPS)?
Fmoc-OSu is widely used to introduce the Fmoc protecting group onto amino groups. Its active ester reacts efficiently with primary amines under mild alkaline conditions (pH 8–9), typically in DMF or dichloromethane. A recommended protocol involves adding 1.2–1.5 equivalents of Fmoc-OSu to the amine substrate with a catalytic base (e.g., N,N-diisopropylethylamine) at 0–25°C for 1–3 hours. Excess reagent can be removed via aqueous washes or precipitation .
Q. Which analytical methods are validated for quantifying Fmoc-OSu in reaction mixtures?
Reverse-phase HPLC with UV detection (265 nm) is the gold standard. A validated method uses a C18 column, acetonitrile-water gradient (50–90% acetonitrile over 20 min), and a flow rate of 1.0 mL/min. For MALDI-MS analysis, methylamidation or charge derivatization improves ionization efficiency, enabling detection limits as low as 10 pmol .
Advanced Research Questions
Q. How do solvent-solute interactions influence Fmoc-OSu’s preferential solvation in co-solvent systems?
Preferential solvation analysis using the inverse Kirkwood-Buff integral method reveals that Fmoc-OSu is preferentially solvated by organic solvents (e.g., acetone) in aqueous mixtures. This is attributed to hydrophobic interactions between the fluorenyl group and organic co-solvents. Researchers should consider solvent polarity (measured via ET(30) scale) and hydrogen-bond donor/acceptor properties when designing co-solvent systems to maximize solubility .
Q. What are the mechanistic insights into Fmoc-OSu’s stability under varying pH and temperature conditions?
Fmoc-OSu undergoes hydrolysis in aqueous solutions, with a half-life of 2–4 hours at pH 7.4 (37°C). Acidic conditions (pH < 4) accelerate degradation via succinimide ring opening, while alkaline conditions (pH > 9) promote Fmoc-group cleavage. For long-term storage, anhydrous DMF or acetonitrile at -20°C is recommended. Thermal gravimetric analysis (TGA) shows stability up to 150°C, but prolonged heating above 60°C in solution causes decomposition .
Q. How can researchers resolve contradictions in reported solubility data for Fmoc-OSu across different studies?
Discrepancies often arise from variations in solvent purity, crystallization methods, or measurement techniques (e.g., gravimetric vs. spectroscopic). To ensure reproducibility, standardize solvent preparation (e.g., degassing to remove CO2) and validate solubility via multiple methods (e.g., HPLC and NMR). Recent studies emphasize using dynamic light scattering (DLS) to detect micro-precipitation undetected by traditional assays .
Q. What strategies improve Fmoc-OSu’s efficiency in labeling N-glycans for MALDI-MS analysis?
Pre-methylamidation of glycans prior to Fmoc-OSu derivatization enhances ionization by introducing permanent positive charges. Optimize the reaction with a 10:1 molar excess of Fmoc-OSu in 50 mM ammonium bicarbonate buffer (pH 8.5) at 37°C for 2 hours. Post-labeling, purify via C18 solid-phase extraction to remove unreacted reagent .
Q. Methodological Considerations
Q. How should researchers handle safety risks associated with Fmoc-OSu?
Fmoc-OSu is a skin and respiratory irritant (R36/37/38). Use in a fume hood with PPE (nitrile gloves, lab coat, safety goggles). Store at 2–8°C in a desiccator. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention if irritation persists. Spills should be neutralized with 5% sodium bicarbonate before disposal .
Q. What are the limitations of Fmoc-OSu in complex biological matrices?
Non-specific labeling of primary amines (e.g., lysine residues) can occur in protein-rich environments. To mitigate this, pre-block amines with acetic anhydride or use a lower Fmoc-OSu concentration (0.5 equivalents). For glycan-specific labeling, employ enzymatic deglycosylation to isolate target molecules prior to derivatization .
Q. How does Fmoc-OSu compare to other N-hydroxysuccinimide (NHS) esters in bioconjugation?
Fmoc-OSu offers superior fluorescence properties (λex 265 nm, λem 315 nm) for tracking conjugation efficiency. However, its larger steric bulk may reduce reaction rates compared to smaller NHS esters (e.g., sulfo-NHS acetate). Kinetic studies show a second-order rate constant of 0.15 M⁻¹s⁻¹ at 25°C, which is 3–5× slower than NHS-acetate .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 9H-fluoren-9-ylmethyl carbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO5/c21-17-9-10-18(22)20(17)25-19(23)24-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMSUFWLPZLCIHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90232090 | |
Record name | 9-Fluorenylmethylsuccinimidyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90232090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82911-69-1 | |
Record name | N-(9-Fluorenylmethoxycarbonyloxy)succinimide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82911-69-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-Fluorenylmethylsuccinimidyl carbonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082911691 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Fluorenylmethylsuccinimidyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90232090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2,5-dioxopyrrolidin-1-yl)-9H-fluoren-9-ylmethyl carbonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.177 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Carbonic acid, 2,5-dioxo-1-pyrrolidinyl 9H-fluoren-9-ylmethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.552 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 9-Fluorenylmethylsuccinimidyl carbonate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AD7AUS3GKT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.